N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine
Description
Properties
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFPOGCVVLUYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676790 | |
| Record name | 2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227608-02-7 | |
| Record name | 4-Chloro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227608-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 25C-NBOMe | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227608027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25C-NBOME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FGW3C260N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is added to the reaction mixture at 0–5°C to minimize side reactions. The reduction proceeds exothermically, requiring careful temperature control. Post-reduction, the crude product is extracted using dichloromethane or ethyl acetate and purified via recrystallization from ethanol or acetonitrile. Yields range from 65–75% depending on reaction scale and purity of starting materials.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Solvent | Methanol/Ethanol |
| Temperature (Imine) | Reflux (~78°C for methanol) |
| Reducing Agent | NaBH₄ (2–3 equiv.) |
| Purification | Recrystallization (Ethanol) |
One-Pot Synthesis Using Sodium Triacetoxyborohydride
An optimized one-pot synthesis method employs sodium triacetoxyborohydride (STAB) as the reducing agent, bypassing the need to isolate the imine intermediate. This approach enhances efficiency and reduces reaction time.
Reaction Mechanism
2C-C and 2-methoxybenzaldehyde are combined in dichloroethane (DCE) at room temperature. STAB is added incrementally to maintain a controlled reaction rate. The mild acidity of STAB stabilizes the imine intermediate, enabling direct reduction without side product formation.
Advantages Over Traditional Methods
Comparative Data:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Stepwise (NaBH₄) | 65–75 | 95–98 | 6–8 |
| One-Pot (STAB) | 80–85 | 98–99 | 3–4 |
Synthesis of 4-Chloro-2,5-Dimethoxyaniline Precursor
The preparation of 2C-C, a critical precursor, begins with 4-chloro-2,5-dimethoxyaniline , synthesized via catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene.
Catalytic Hydrogenation Process
A modified platinum-on-carbon catalyst (5% Pt/C) is used under hydrogen pressure (10–20 bar) at 80–110°C in xylene. Ethylenediamine or morpholine is added as a co-catalyst to neutralize HCl byproducts and improve catalyst longevity. The reaction achieves near-quantitative yields (99%) with a solidification point ≥117°C, indicating high purity.
Purification and Stability
The product is isolated via steam distillation to remove xylene, followed by crystallization from water. This method minimizes aminohydroquinone dimethyl ether impurities (<0.2%), ensuring suitability for subsequent phenethylamine synthesis.
Alternative Routes and Modifications
Lithium Aluminum Hydride Reduction
An alternative pathway uses 3,4,5-trimethoxyphenylacetonitrile reduced with lithium aluminum hydride (LiAlH₄) to yield mescaline derivatives, which are then functionalized with 2-methoxybenzyl groups. While less common, this method avoids regulated precursors but requires stringent anhydrous conditions.
Solubility Considerations
The hydrochloride salt of 25C-NBOMe exhibits solubility profiles critical for purification:
Analytical Characterization of Synthetic Products
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain neurotransmitter receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Halogen size (Cl, Br, I) influences lipophilicity and receptor binding. Iodine in 25I-NBOMe enhances receptor affinity and duration of action compared to chlorine in 25C-NBOMe .
- Benzyl Modifications : Replacement of methoxy with fluorine (e.g., 25C-NBF) reduces potency, highlighting the critical role of the 2-methoxybenzyl group in NBOMe pharmacology .
Comparison with 2C Series Precursors
25C-NBOMe is a derivative of 2C-C (4-chloro-2,5-dimethoxyphenethylamine). Differences include:
Mechanistic Insight : The N-(2-methoxybenzyl) group in 25C-NBOMe enhances membrane permeability and stabilizes receptor interactions, leading to prolonged effects and increased toxicity compared to 2C-C .
Pharmacological and Toxicological Profiles
Receptor Interactions
- 25C-NBOMe : Acts as a partial agonist at 5-HT2A receptors (EC50 = 0.3 nM) with additional affinity for 5-HT2C and adrenergic receptors .
- 25I-NBOMe : Higher 5-HT2A efficacy (EC50 = 0.1 nM) and broader off-target activity, contributing to its higher lethality .
- 2C-C : Full agonist at 5-HT2A but with lower affinity, resulting in milder effects .
Toxicity Data
Legal and Regulatory Status
Biological Activity
N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine, commonly known as 25C-NBOMe, is a synthetic compound belonging to the class of phenethylamines and is categorized as a hallucinogen. This article explores its biological activity, including pharmacological effects, toxicity, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C18H22ClNO3
Molecular Weight: 335.825 g/mol
CAS Number: 1227608-02-7
IUPAC Name: this compound
The compound is characterized by a phenethylamine backbone with methoxy and chloro substituents, contributing to its unique pharmacological profile.
Pharmacological Effects
25C-NBOMe exhibits potent agonistic activity at serotonin receptors, particularly the 5-HT2A receptor, which is primarily responsible for its hallucinogenic effects. Studies indicate that it has a significantly higher potency compared to other compounds in the 2C series, such as 25I-NBOMe and 25B-NBOMe.
Table 1: Comparison of Potency in Hallucinogenic Compounds
| Compound | 5-HT2A Receptor Affinity (Ki) | Potency (mg) |
|---|---|---|
| 25C-NBOMe | 0.5 nM | ~0.5 |
| 25I-NBOMe | 1.0 nM | ~0.4 |
| 25B-NBOMe | 1.5 nM | ~0.6 |
Toxicity and Safety Profile
Despite its potent effects, the safety profile of 25C-NBOMe is concerning. Reports indicate that it can lead to severe adverse effects, including:
- Cardiovascular issues: Increased heart rate and hypertension.
- Neurological symptoms: Agitation, hallucinations, and seizures.
- Gastrointestinal distress: Nausea and vomiting.
Due to its high potency and narrow therapeutic window, accidental overdoses are a significant risk.
Case Studies
Several case studies have documented the effects of 25C-NBOMe in clinical settings:
-
Case Report on Severe Toxicity :
- A young adult presented with severe agitation and hallucinations after consuming an unknown quantity of 25C-NBOMe. The patient required sedation and monitoring in an intensive care unit for several days before stabilization.
-
Emergency Department Presentation :
- A case involved a group of individuals who ingested blotter paper believed to contain LSD but tested positive for 25C-NBOMe. Symptoms included severe anxiety, tachycardia, and visual distortions.
Research Findings
Recent studies have focused on the metabolic pathways of 25C-NBOMe and its detection in biological samples. Research indicates that standard drug tests often fail to identify this compound due to its unique structure.
Table 2: Metabolism and Detection
| Study | Findings |
|---|---|
| Smith et al., 2020 | Identified metabolites in urine samples; recommended specific LC-MS methods for detection. |
| Johnson et al., 2021 | Highlighted the challenges in confirming use due to lack of standardized testing methods. |
Q & A
Q. What are the primary synthetic routes for 25C-NBOMe, and how can its purity be validated?
The compound is typically synthesized via N-alkylation of the parent phenethylamine (2C-C) with a 2-methoxybenzyl group. A common method involves reductive amination using sodium cyanoborohydride in methanol under acidic conditions. Purity validation requires chromatographic techniques (e.g., GC-MS or LC-HRMS) coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and rule out byproducts like unreacted 2C-C or N-oxides .
Q. How does 25C-NBOMe interact with serotonin receptors compared to its 2C analogs?
25C-NBOMe exhibits significantly higher 5-HT2A receptor binding affinity than its non-N-substituted counterpart, 2C-C. In vitro assays using rat cortical membranes show sub-nanomolar Ki values for 25C-NBOMe, attributed to the N-methoxybenzyl group enhancing hydrophobic interactions with the receptor’s transmembrane domains. Functional assays (e.g., calcium flux in HEK293 cells) confirm its potent agonist activity .
Q. What analytical methods are recommended for detecting 25C-NBOMe in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For postmortem cases, basic solid-phase extraction (SPE) followed by LC-QTOF screening enables detection at low ng/mL levels in blood and urine. Tissue distribution studies (e.g., brain, liver) require homogenization and standard addition protocols to address matrix effects .
Q. What are the key structural features influencing 25C-NBOMe’s pharmacological activity?
The 4-chloro substitution on the phenyl ring enhances receptor selectivity, while the 2,5-dimethoxy groups are critical for 5-HT2A affinity. The N-methoxybenzyl moiety increases lipophilicity, improving blood-brain barrier penetration. Comparative studies with halogen-substituted analogs (e.g., 25I-NBOMe, 25B-NBOMe) reveal that chloro substitution balances potency and metabolic stability .
Q. How is 25C-NBOMe typically administered in preclinical studies, and what dose ranges are used?
Rodent studies employ subcutaneous or intraperitoneal administration, with doses ranging from 0.01 to 1 mg/kg. Behavioral assays (e.g., head-twitch response in rats) correlate dose-dependent effects with receptor activation. Oral bioavailability is low due to first-pass metabolism, necessitating alternative routes for translational models .
Advanced Research Questions
Q. What metabolic pathways dominate 25C-NBOMe biotransformation, and how do they differ across species?
Human hepatocyte studies identify O-demethylation at the 2-methoxybenzyl group and hydroxylation at the chloro-substituted phenyl ring as primary pathways. Phase II metabolism involves glucuronidation of hydroxylated metabolites. Rat models show faster clearance due to cytochrome P450 2D isoform activity, while humans rely more on CYP3A4, leading to interspecies variability in toxicity profiles .
Q. How do conflicting data on 25C-NBOMe’s in vivo toxicity and receptor potency inform risk assessment?
Despite high 5-HT2A affinity in vitro, in vivo toxicity (e.g., excited delirium, cardiotoxicity) may arise from off-target effects on adrenergic receptors or metabolic byproducts. A 2016 case study linked fatalities to tissue-specific accumulation (e.g., spleen, lung) and interactions with restraint-induced hypoxia, complicating direct extrapolation from receptor data .
Q. What experimental strategies address the instability of 25C-NBOMe in aqueous solutions?
Degradation studies show rapid hydrolysis of the N-benzyl bond under acidic conditions. To stabilize the compound for in vitro assays, stock solutions should be prepared in anhydrous DMSO and stored at -80°C. LC-MS mobile phases require buffering (pH 6–7) to prevent decomposition during analysis .
Q. How does 25C-NBOMe’s pharmacokinetics influence its acute vs. chronic toxicity profiles?
Acute toxicity (e.g., hyperthermia, seizures) correlates with rapid brain penetration and 5-HT2A activation, while chronic exposure in rodent models reveals hepatotoxicity from reactive metabolites like quinone intermediates. Toxicokinetic studies using serial blood sampling highlight nonlinear clearance due to autoinhibition of CYP enzymes .
Q. What gaps exist in understanding the long-term neurobiological effects of 25C-NBOMe?
Prolonged 5-HT2A agonism may downregulate receptor expression, as seen in rat cortical tissues after repeated dosing. However, transcriptomic analyses are lacking. Advanced models (e.g., induced pluripotent stem cell-derived neurons) could clarify epigenetic changes or neuroinflammatory responses linked to chronic use .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate receptor binding data (e.g., radioligand displacement assays) with functional readouts (e.g., β-arrestin recruitment) to resolve discrepancies between in vitro potency and in vivo efficacy .
- Toxicology Workflows : Combine histopathology (e.g., myocardial fibrosis in autopsy cases) with toxicogenomics to identify biomarkers of organ damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
